molecular formula C16H11ClN2O2S B11100370 N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B11100370
M. Wt: 330.8 g/mol
InChI Key: HOTWNGAQTMQYHJ-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]AMINE is a complex organic compound characterized by the presence of a benzodioxole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]AMINE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with 4-(4-chlorophenyl)-1,3-thiazole under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINE
  • N-(1,3-BENZODIOXOL-5-YL)-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINE

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]AMINE is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H11ClN2O2S/c17-11-3-1-10(2-4-11)13-8-22-16(19-13)18-12-5-6-14-15(7-12)21-9-20-14/h1-8H,9H2,(H,18,19)

InChI Key

HOTWNGAQTMQYHJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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